molecular formula C6H8BrNO B1626376 4-(Bromomethyl)-3,5-dimethylisoxazole CAS No. 53257-32-2

4-(Bromomethyl)-3,5-dimethylisoxazole

Katalognummer: B1626376
CAS-Nummer: 53257-32-2
Molekulargewicht: 190.04 g/mol
InChI-Schlüssel: OQWAOAIUESMDOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)-3,5-dimethylisoxazole is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the bromomethyl group at the 4-position and methyl groups at the 3- and 5-positions makes this compound particularly interesting for various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3,5-dimethylisoxazole typically involves the bromination of 3,5-dimethylisoxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted isoxazole derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

  • Substituted isoxazoles with various functional groups depending on the nucleophile used.
  • Oxidized derivatives such as carboxylic acids or ketones.
  • Reduced derivatives like methyl-substituted isoxazoles.

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationship (SAR) Studies

The 3,5-dimethylisoxazole moiety has been identified as an effective acetyl-lysine bioisostere. It mimics the acetyl-lysine interaction crucial for bromodomain binding. Research has demonstrated that modifications to this moiety can significantly affect binding affinity and selectivity towards different bromodomains.

Table 1: Summary of SAR Findings

CompoundBromodomain TargetIC50 (μM)Notes
Compound 1BRD4(1)4.8Effective KAc mimic
Compound DDT26BRD40.544Potent inhibitor against breast cancer
Compound 7BRD4(1)7.0Moderate potency; further modifications needed

Inhibition of BRD4 in Cancer Cells

Recent studies have focused on the application of 4-(Bromomethyl)-3,5-dimethylisoxazole derivatives as inhibitors of BRD4, particularly in the context of breast cancer treatment. The compound DDT26 exhibited significant inhibitory effects on BRD4, which is known to regulate oncogenes such as c-MYC and PD-L1, thus influencing tumor growth and immune evasion.

  • Mechanism of Action : The binding mode of DDT26 involves interactions with key residues in the acetyl-lysine binding pocket of BRD4, which enhances its inhibitory potency against cancer cell proliferation .

Evaluation of Derivatives

A series of derivatives based on the this compound scaffold have been synthesized and evaluated for their anti-cancer activities. For instance, modifications to the benzyl and phthalazinone components have been shown to affect both potency and selectivity against various breast cancer subtypes.

Future Directions in Research

The ongoing exploration of this compound derivatives aims to refine their therapeutic profiles further. The focus is on enhancing selectivity for specific bromodomains while minimizing off-target effects.

Table 2: Future Research Directions

Research AreaObjective
Structural OptimizationImprove binding affinity and selectivity
In Vivo StudiesAssess therapeutic efficacy in animal models
Combination TherapiesExplore synergistic effects with existing cancer treatments

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-3,5-dimethylisoxazole involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various molecular pathways, making the compound useful in drug design and development.

Vergleich Mit ähnlichen Verbindungen

    4-(Chloromethyl)-3,5-dimethylisoxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    4-(Methyl)-3,5-dimethylisoxazole: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

    3,5-Dimethylisoxazole: The parent compound without any substituents at the 4-position.

Uniqueness: 4-(Bromomethyl)-3,5-dimethylisoxazole is unique due to the presence of the bromomethyl group, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Biologische Aktivität

4-(Bromomethyl)-3,5-dimethylisoxazole is a chemical compound with significant potential in medicinal chemistry, particularly as a bromodomain inhibitor. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₆H₈BrN₃O
  • Molecular Weight: Approximately 190.04 g/mol
  • Structure Features: The compound features a five-membered isoxazole ring with a bromomethyl group at the 4-position and two methyl groups at the 3 and 5 positions. This unique structure contributes to its reactivity and biological activity.

This compound exhibits biological activity primarily through its role as an inhibitor of bromodomain-containing proteins. These proteins are critical in recognizing acetylated lysines on histones, influencing gene transcription and epigenetic regulation. The compound acts as an acetyl-lysine mimic, effectively displacing acetylated peptides from bromodomains, which is crucial for its inhibitory effects against cancer and inflammatory diseases.

Binding Interactions

X-ray crystallography studies have demonstrated that this compound binds within the hydrophobic pocket of bromodomains, forming hydrogen bonds with key amino acids such as Asn140 and Tyr97. These interactions are essential for its selectivity and potency against specific bromodomain targets like BRD2 and BRD4, with reported IC50 values below 5 μM .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes their features and activities:

Compound NameStructure FeaturesBiological ActivityNotable Differences
3-MethylisoxazoleMethyl group at position 3Limited activityLacks bromomethyl group
5-Bromomethyl-3-methylisoxazoleBromomethyl at position 5Moderate activityDifferent position of bromine
4-Bromo-5-methylisoxazoleBromine at position 4 and methyl at position 5Weak activityNo dimethyl substitution
4-(Chloromethyl)-3,5-dimethylisoxazoleChlorine instead of bromineVaries by substitutionDifferent halogen affects reactivity

The presence of both methyl groups and a bromomethyl substituent in this compound enhances its biological activity compared to these similar compounds.

Case Studies

  • Inhibition of BRD4 : A study identified derivatives of 3,5-dimethylisoxazole that effectively inhibit BRD4 protein proliferation in colorectal cancer cells (IC50 = 162 nM). These compounds demonstrated enhanced antitumor activity in vivo with a tumor suppression rate of approximately 56.1% in mouse models .
  • Structure-Activity Relationship (SAR) : Research focused on optimizing derivatives of 3,5-dimethylisoxazole to enhance their inhibitory effects on BET bromodomains. The study revealed that specific substitutions could significantly improve binding affinity and selectivity towards BRD4(1), highlighting the importance of structural modifications in drug design .

Eigenschaften

IUPAC Name

4-(bromomethyl)-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWAOAIUESMDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510049
Record name 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53257-32-2
Record name 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-3,5-dimethyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (3,5-dimethyl-1,2-oxazol-4-yl)methanol (805 mg, 6.3 mmol) in anhydrous dichloromethane (60 mL) was added dropwise phosphorus tribromide (1.2 mL, 12.6 mmol). The mixture was stirred at room temperature for 3 hours. Dichloromethane was evaporated, and the residue was dried in vacuo, affording 4-(bromomethyl)-3,5-dimethyl-1,2-oxazole. The product was used without further purification.
Quantity
805 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-3,5-dimethylisoxazole
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-3,5-dimethylisoxazole
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)-3,5-dimethylisoxazole
Reactant of Route 4
4-(Bromomethyl)-3,5-dimethylisoxazole
Reactant of Route 5
Reactant of Route 5
4-(Bromomethyl)-3,5-dimethylisoxazole
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)-3,5-dimethylisoxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.